[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate
[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate
Chitobiose is a dimer of β-1,4 linked glucosamine units derived from chitin, which, in turn, is a long chain polymer of N-acetylglucosamine that is a primary component of fungal cell walls and arthropod exoskeletons. Chitobiose octaacetate is a form of chitobiose containing eight acetate groups. It is formed by the acetolysis of chitin. Chitobiose octaacetate can be used for the synthesis of chitobiose oxazoline and other chitin precursors.
Brand Name:
Vulcanchem
CAS No.:
41670-99-9
VCID:
VC20852843
InChI:
InChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32)/t19-,20-,21-,22-,23-,24-,25-,26-,27?,28+/m1/s1
SMILES:
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C28H40N2O17
Molecular Weight:
676.6 g/mol
[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate
CAS No.: 41670-99-9
Cat. No.: VC20852843
Molecular Formula: C28H40N2O17
Molecular Weight: 676.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Chitobiose is a dimer of β-1,4 linked glucosamine units derived from chitin, which, in turn, is a long chain polymer of N-acetylglucosamine that is a primary component of fungal cell walls and arthropod exoskeletons. Chitobiose octaacetate is a form of chitobiose containing eight acetate groups. It is formed by the acetolysis of chitin. Chitobiose octaacetate can be used for the synthesis of chitobiose oxazoline and other chitin precursors. |
|---|---|
| CAS No. | 41670-99-9 |
| Molecular Formula | C28H40N2O17 |
| Molecular Weight | 676.6 g/mol |
| IUPAC Name | [(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32)/t19-,20-,21-,22-,23-,24-,25-,26-,27?,28+/m1/s1 |
| Standard InChI Key | JUYKRZRMNHWQCD-NCBZWLQXSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
| Appearance | Assay:≥95%A crystalline solid |
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